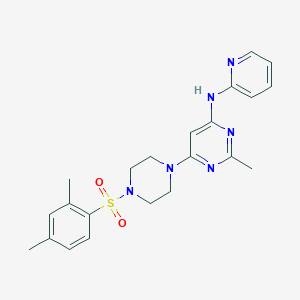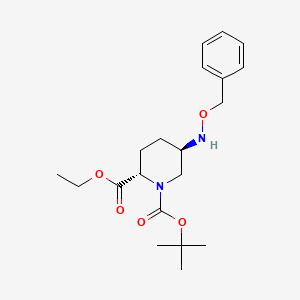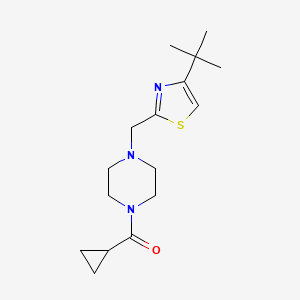
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide” is a complex organic compound. It contains an imidazolidinone group, which is a type of heterocyclic compound. The molecule also contains two phenyl groups, one of which is substituted with a chlorine atom and the other with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and an oxygen atom. The phenyl rings would contribute to the overall planarity of the molecule, and the chlorine and fluorine atoms would be expected to be in the para position on their respective rings .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide” could undergo a variety of chemical reactions. The imidazolidinone group could potentially undergo reactions at the carbonyl group or at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the imidazolidinone group could potentially result in the formation of hydrogen bonds, which could affect its solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activity
Research into the synthesis and QSAR studies of related compounds, such as 4-oxo-thiazolidines and 2-oxo-azetidines, has shown potential antibacterial activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli. These studies provide insights into the structural and physicochemical parameters contributing to antibacterial efficacy, highlighting the importance of hydrophobicity and steric bulk (Desai, Shah, Bhavsar, & Saxena, 2008). Additionally, rhodanine-3-acetic acid-based derivatives, including compounds with structural similarities, have demonstrated antimicrobial properties against a range of bacteria, mycobacteria, and fungi, with specific compounds showing high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
Spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs have explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection. This suggests their utility in photovoltaic applications. Additionally, molecular docking studies have investigated the binding interactions of these compounds with cyclooxygenase 1 (COX1), indicating potential for therapeutic applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Anti-Inflammatory Activity
The synthesis of novel derivatives, such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, has shown significant anti-inflammatory activity in preclinical models. This highlights the potential therapeutic applications of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-12-5-1-3-7-14(12)20-16(23)11-21-9-10-22(17(21)24)15-8-4-2-6-13(15)19/h1-8H,9-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSVWSCIFQWHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439708.png)


![3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439713.png)
![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2439714.png)


![3-[4-(Ethylsulfamoyl)-2-methylphenyl]benzoic acid](/img/structure/B2439717.png)
![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2439718.png)
![4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2439719.png)
![2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2439720.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2439729.png)